molecular formula C17H20FN3O3 B2807857 Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate CAS No. 1705102-68-6

Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate

Cat. No.: B2807857
CAS No.: 1705102-68-6
M. Wt: 333.363
InChI Key: PDLHANYAXBJWQI-UHFFFAOYSA-N
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Description

Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound containing the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound, particularly on the fluorophenyl and oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmacological activity.

    Biology: It may be used in studies of enzyme inhibition or receptor binding, providing insights into biological processes and potential therapeutic targets.

    Medicine: The compound could serve as a lead compound in the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Industry: In industrial settings, the compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the oxadiazole ring could contribute to the compound’s stability and reactivity. Pathways involved in its mechanism of action might include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate
  • Ethyl 3-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate
  • Ethyl 3-((3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate

Uniqueness

Ethyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its pharmacological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular derivative potentially more effective as a therapeutic agent compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

ethyl 3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-2-23-17(22)21-9-5-6-12(11-21)10-15-19-16(20-24-15)13-7-3-4-8-14(13)18/h3-4,7-8,12H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLHANYAXBJWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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